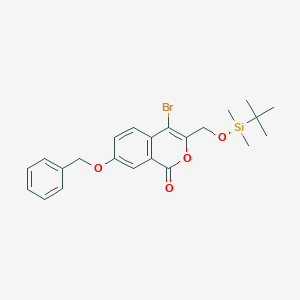
7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one is a synthetic organic compound that belongs to the class of isochromenones This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a tert-butyldimethylsilyl-protected hydroxymethyl group attached to the isochromenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one typically involves multiple steps:
Formation of the Isochromenone Core: The isochromenone core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Bromination: The bromine atom can be introduced through an electrophilic bromination reaction using bromine or N-bromosuccinimide in an inert solvent like dichloromethane.
Protection of the Hydroxymethyl Group: The hydroxymethyl group can be protected using tert-butyldimethylsilyl chloride and a base, such as imidazole, in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors for improved efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed in substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of azide or thiol-substituted derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of natural products and pharmaceuticals.
Biology and Medicine
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyloxy and bromine groups can participate in hydrogen bonding and hydrophobic interactions, while the tert-butyldimethylsilyl group can influence the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
- 7-(Benzyloxy)-4-chloro-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one
- 7-(Benzyloxy)-4-fluoro-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one
- 7-(Benzyloxy)-4-iodo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one
Uniqueness
The presence of the bromine atom in 7-(Benzyloxy)-4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-isochromen-1-one imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s moderate electronegativity and size allow for specific interactions and reactivity patterns that can be advantageous in certain synthetic and biological applications.
特性
分子式 |
C23H27BrO4Si |
|---|---|
分子量 |
475.4 g/mol |
IUPAC名 |
4-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-phenylmethoxyisochromen-1-one |
InChI |
InChI=1S/C23H27BrO4Si/c1-23(2,3)29(4,5)27-15-20-21(24)18-12-11-17(13-19(18)22(25)28-20)26-14-16-9-7-6-8-10-16/h6-13H,14-15H2,1-5H3 |
InChIキー |
JBXPYKWOUHIWHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)O1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


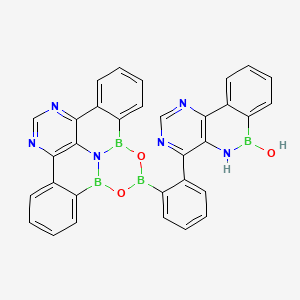
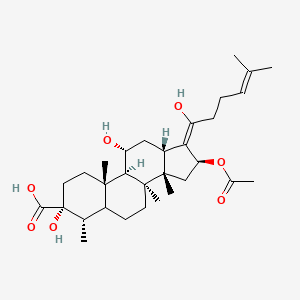
![3-(4-Bromophenyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13152554.png)

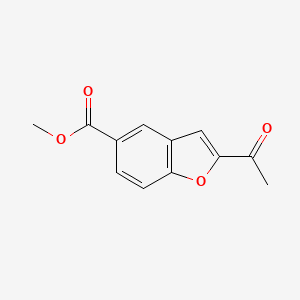

![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)
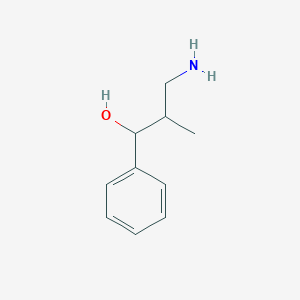
![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)

![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)
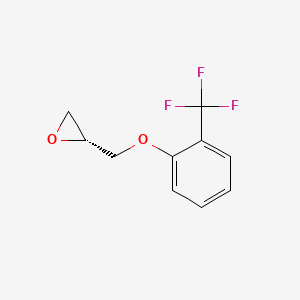
![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)

